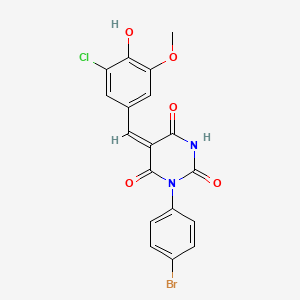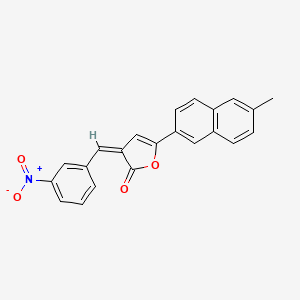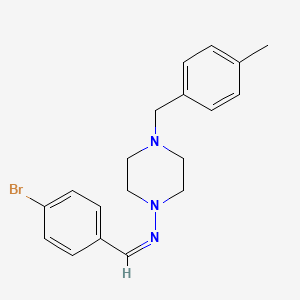![molecular formula C21H17FN2O3 B5916595 N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide, commonly known as FV-162, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FV-162 belongs to the class of furamide derivatives and has been synthesized using a unique method that involves the reaction of 4-fluoroacetophenone, 4-methylaniline, and furan-2-carbaldehyde.
Wirkmechanismus
The mechanism of action of FV-162 involves its ability to selectively bind to cancer cells and induce apoptosis, or programmed cell death. FV-162 binds to the mitochondrial membrane of cancer cells, leading to the release of cytochrome c and activation of caspases, which ultimately results in cell death.
Biochemical and Physiological Effects
FV-162 has been shown to have several biochemical and physiological effects on cancer cells. It induces the production of reactive oxygen species, which leads to oxidative stress and ultimately cell death. FV-162 also inhibits the activity of several enzymes involved in cancer cell survival and proliferation, such as protein kinase B and mammalian target of rapamycin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FV-162 is its high selectivity for cancer cells, which makes it a valuable tool for cancer research. It is also highly fluorescent, which allows for easy detection and imaging of cancer cells. However, FV-162 has some limitations, such as its low stability in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on FV-162. One area of interest is the development of new derivatives with improved selectivity and stability. Another area of research is the optimization of the synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of FV-162 and its potential applications in cancer diagnosis and treatment.
Synthesemethoden
The synthesis of FV-162 involves a multi-step process that requires precise control of reaction conditions and careful purification steps. The first step involves the reaction of 4-fluoroacetophenone with 4-methylaniline in the presence of a catalyst to produce 4-(4-fluorophenyl)-4-methyl-1-piperidinol. This intermediate is then reacted with furan-2-carbaldehyde in the presence of an acid catalyst to produce FV-162.
Wissenschaftliche Forschungsanwendungen
FV-162 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting and imaging cancer cells. FV-162 has been shown to selectively bind to cancer cells and emit a fluorescent signal, making it a valuable tool for cancer diagnosis and treatment.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c1-14-4-10-17(11-5-14)23-20(25)18(13-15-6-8-16(22)9-7-15)24-21(26)19-3-2-12-27-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXORUHPBTVJLR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5916520.png)
![3-(4-hydroxyphenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5916526.png)
![2-bromo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916535.png)
![3-chloro-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916536.png)

![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916558.png)


![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)
![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)

![N-{2-(3-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916594.png)
![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)